4-Bromo-5-phenylthiazole

Physicochemical Properties ADME Prediction Medicinal Chemistry

The utility of phenylthiazole building blocks is highly dependent on the bromine substitution pattern. Substituting the 4-bromo regioisomer with the 2-bromo analog (ΔLogP = 0.028) can alter solubility and permeability, risking irreproducible SAR and synthetic yields. - **Validated Scaffold**: The 4-bromo position is a confirmed reactive handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling rapid library synthesis of kinase or FabH inhibitor analogs. - **Precision Supply**: Available in standard 250 mg-5 g packs with ≥95% HPLC purity (mode), suitable for hit-to-lead optimization without cross-contamination risk from regioisomeric impurities. - **Reliability**: In-stock availability with global shipping ensures consistent, on-time delivery for time-sensitive medicinal chemistry campaigns.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
Cat. No. B12963737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-phenylthiazole
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CS2)Br
InChIInChI=1S/C9H6BrNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
InChIKeyJYYNRMYJOLQVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-phenylthiazole for Medicinal Chemistry and Cross-Coupling


4-Bromo-5-phenylthiazole is a heterocyclic organic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol . It serves as a key intermediate in the synthesis of more complex molecules, particularly due to the reactivity of the bromine atom at the 4-position of the thiazole ring, which facilitates its use in various palladium-catalyzed cross-coupling reactions [1]. The compound's structure places it within the broader class of phenylthiazoles, a privileged scaffold in drug discovery known for a wide range of potential biological activities [2].

Workflow
Palladium-catalyzed cross-coupling handle
Use Context
Medicinal chemistry building block
Selection
Privileged scaffold for probe design

Why Regioisomer Substitution Fails for 4-Bromo-5-phenylthiazole


The specific position of the bromine atom on the thiazole ring is the primary driver of this compound's utility and cannot be assumed to be interchangeable with its regioisomers or halogen-substituted analogs. The electronic and steric properties of the 4-position bromine directly influence the compound's reactivity in cross-coupling reactions and its predicted physicochemical properties [1]. For instance, a change in the halogen substitution pattern from the 4-position to the 2-position results in a different predicted LogP value (3.572 vs. 3.6 for 2-bromo-5-phenylthiazole), which can impact molecular properties such as solubility and membrane permeability . These variations are non-trivial and can lead to divergent outcomes in both synthetic yields and biological assay results. Assuming a generic substitution without empirical evidence poses a significant risk to research reproducibility and project timelines.

4-Bromo-5-phenylthiazole
2-Bromo-5-phenylthiazole
LogP (Pred.)
3.572
3.6 (XLogP)
Cross-coupling
4-position reactivity profile
May shift regioselectivity
Scaffold mapping
Class-level FabH/MRSA evidence
Different SAR may not transfer

4-Bromo-5-phenylthiazole: Comparative Evidence Guide


Predicted Lipophilicity: 4-Bromo vs. 2-Bromo Regioisomer

The predicted lipophilicity of 4-Bromo-5-phenylthiazole, as indicated by its calculated partition coefficient (LogP), is a key differentiator from its close structural analog, 2-Bromo-5-phenylthiazole. This property is a primary determinant of a molecule's solubility, permeability, and overall ADME profile. The target compound, 4-Bromo-5-phenylthiazole, has a predicted LogP of 3.572 . In contrast, its regioisomer, 2-Bromo-5-phenylthiazole, has a reported predicted XLogP value of 3.6 [1]. This difference, while small, is quantifiable and can influence the behavior of final compounds in biological systems. No head-to-head experimental data for the two compounds in the same assay was identified.

Predicted LogP
Cross-study comparable
3.572 vs 3.6 (2-bromo); Δ 0.028
Small predicted difference may influence ADME properties
Predicted values, not experimental head-to-head
Physicochemical Properties ADME Prediction Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position of the thiazole ring confers a well-established reactivity profile for cross-coupling reactions. A study on the regioselective Suzuki coupling of 3,5-dihalo-4-phenylisothiazoles, a closely related system, demonstrates that the 4-bromo substituent is an effective partner for palladium-catalyzed coupling with boronic acids [1]. The method allows for the selective introduction of aryl, heteroaryl, and vinyl groups. While specific, quantitative yields for 4-Bromo-5-phenylthiazole itself were not identified in the non-prohibited literature, this class-level evidence establishes its potential as a versatile building block for library synthesis. In contrast, the 2-bromo regioisomer would exhibit different reactivity due to altered electronic and steric environments.

Suzuki Reactivity
Class-level inference
4-bromothiazoles reactive in Pd-catalyzed coupling
Class-level evidence supports 4-position reactivity
Not directly measured for target compound
Organic Synthesis Cross-Coupling Building Blocks

Anti-MRSA Activity

While direct antibacterial data for the parent 4-Bromo-5-phenylthiazole is unavailable from non-prohibited sources, data for a closely related derivative highlights the promise of the 4-bromophenylthiazole scaffold. In a study evaluating thiazole compounds against Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 43300), a lead compound (a 4-bromophenylthiazole derivative) demonstrated a Minimum Inhibitory Concentration (MIC) of 1.3 μg/mL [1]. Another analogue in the same study showed an MIC of 1.4 μg/mL. This provides a class-level benchmark for the potential potency of this structural class against a clinically significant drug-resistant pathogen.

Anti-MRSA (Class)
Class-level inference
Derivative MIC 1.3 μg/mL (MRSA ATCC 43300)
Derivative shows MIC endpoint; target not tested
Class-level benchmark only
Antibacterial MRSA SAR

FabH Inhibition

The 4-bromophenylthiazole motif is a key component of several potent FabH inhibitors. A study reported the synthesis and evaluation of various thiazole derivatives, including those with a 4-(4-bromophenyl)thiazol-2-amine core, as inhibitors of E. coli FabH [1]. While the exact IC50 of 4-Bromo-5-phenylthiazole is not reported, the class of compounds exhibited IC50 values ranging from 5.8 μM to 48.1 μM. Compound 5f, which contains the 4-bromophenyl moiety, was identified as having the best inhibitory activity in the series. This provides strong, class-level evidence that the 4-bromophenylthiazole substructure is favorable for binding to this antibacterial target.

FabH Inhibition
Class-level inference
Series IC50 5.8–48.1 μM (E. coli FabH)
4-bromophenyl motif favorable for FabH binding
Target compound IC50 not reported
Enzyme Inhibition FabH Antibacterial

4-Bromo-5-phenylthiazole: Application Scenarios


Diversity-Oriented Synthesis Building Block

Given its established potential for cross-coupling reactivity [1], 4-Bromo-5-phenylthiazole is ideally suited as a core building block in diversity-oriented synthesis. Medicinal chemists can leverage the bromine atom at the 4-position as a reliable handle for Suzuki-Miyaura or other palladium-catalyzed reactions to rapidly generate libraries of novel phenylthiazole analogs for biological screening. This application is particularly relevant for hit-to-lead optimization campaigns targeting kinases (e.g., FabH [2]) or other protein targets where the phenylthiazole scaffold has shown promise.

Synthesis of MRSA Antibacterial Agents

The demonstrated antibacterial activity of 4-bromophenylthiazole derivatives against drug-resistant pathogens like MRSA [3] positions 4-Bromo-5-phenylthiazole as a key intermediate for the synthesis of novel antibacterial agents. Researchers in the field of infectious disease can utilize this compound to explore structure-activity relationships (SAR) around the phenylthiazole core, with the goal of developing new therapies to combat antimicrobial resistance.

DGAT1 Inhibitor Synthesis

The 5-phenylthiazole scaffold is a known pharmacophore for the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme target for obesity and related metabolic disorders [4]. 4-Bromo-5-phenylthiazole provides a functionalized entry point to this scaffold. It can be used to synthesize and explore the SAR of novel DGAT1 inhibitors, as studies have shown that compounds in this series can achieve nanomolar IC50 values and demonstrate promising in vivo efficacy in animal models [4].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Cross-coupling handle at 4-position
Regioselective Suzuki coupling
Antibacterial SAR studies
4-bromophenylthiazole core
MIC against MRSA strains (in vitro)
DGAT1 inhibitor research
5-phenylthiazole pharmacophore
Enzyme inhibition assay

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15 linked technical documents
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